molecular formula C12H8BrClFNO2 B1474519 Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate CAS No. 1260650-59-6

Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate

Cat. No.: B1474519
CAS No.: 1260650-59-6
M. Wt: 332.55 g/mol
InChI Key: CTZSVPFBWCXIOY-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate (CAS 1260650-59-6) is a high-purity quinoline derivative designed for advanced research and development in medicinal chemistry. With a molecular formula of C 12 H 8 BrClFNO 2 and a molecular weight of 332.56 g/mol, this compound serves as a versatile and critical synthetic intermediate for the preparation of diverse biologically active molecules . The strategic halogen substitution pattern on the quinoline core, featuring bromo, chloro, and fluoro groups, is highly significant in drug discovery. Research indicates that halogen atoms, particularly at the 6- and 8-positions of the quinoline nucleus, can profoundly enhance interactions with biological targets and improve potency . Furthermore, the ethyl ester moiety at the 3-position is a key functional handle that can be readily converted into other groups, such as carboxamides, which are frequently employed in medicinal chemistry to optimize binding affinity and pharmacokinetic properties . This makes the compound an invaluable building block for constructing 4-quinolone-3-carboxamide derivatives, a class known for a broad spectrum of emerging biological activities including anticancer, antiviral, and antibacterial properties . Applications: This compound is primarily used in scientific research as a precursor for the synthesis of novel therapeutic agents. Its structure is amenable to further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling researchers to explore structure-activity relationships and develop new candidates for treating various diseases . Handling and Safety: Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClFNO2/c1-2-18-12(17)6-5-16-11-7(13)3-4-8(15)9(11)10(6)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZSVPFBWCXIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The compound’s predicted boiling point is 3774±370 °C, and its predicted density is 1634±006 g/cm3. These properties may influence its bioavailability and pharmacokinetics.

Biological Activity

Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. The compound's unique structure, characterized by a quinoline core with various halogen substituents and a carboxylate group, suggests potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₈BrClFNO₂, with a molecular weight of approximately 332.55 g/mol. The presence of bromine, chlorine, and fluorine atoms contributes to its chemical reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC₁₂H₈BrClFNO₂
Molecular Weight332.55 g/mol
Functional GroupsCarboxylate, Halogens

The biological activity of this compound is believed to involve its interaction with various molecular targets, particularly enzymes and receptors involved in cellular processes. Quinoline derivatives are known to inhibit DNA topoisomerases, which are crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells, making these compounds valuable in cancer therapy.

Key Mechanisms:

  • Inhibition of DNA Topoisomerase II : The compound may stabilize the enzyme-DNA complex, resulting in DNA damage and cell death.
  • Antimicrobial Activity : Similar quinoline derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Pharmacological Properties

Research indicates that quinoline derivatives exhibit a range of pharmacological activities:

  • Anticancer Activity : Several studies have demonstrated that compounds with similar structures possess potent antitumor effects. For instance, derivatives have been shown to inhibit the growth of various cancer cell lines without significant cytotoxicity to normal cells .
  • Antimicrobial Effects : this compound may exhibit antibacterial properties against resistant strains of bacteria. Studies on related compounds indicate effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antiviral Potential : Some quinoline derivatives have demonstrated antiviral activity, suggesting that this compound could be explored for similar applications in viral infections .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of quinoline derivatives:

  • Synthesis and Anticancer Evaluation :
    • A study synthesized various substituted quinolines, including this compound, assessing their efficacy against cancer cell lines. Results indicated significant growth inhibition at low concentrations .
  • Antimicrobial Testing :
    • In vitro testing revealed that related compounds exhibited minimum inhibitory concentrations (MICs) in the range of 4.9–17 µM against resistant bacterial strains . These findings highlight the potential utility of quinoline derivatives in treating infections caused by multidrug-resistant organisms.

Scientific Research Applications

Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate exhibits a range of biological activities, making it a candidate for further pharmacological studies. Key areas of research include:

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial properties. The minimum inhibitory concentrations (MIC) against various bacterial strains are as follows:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 mg/mL
S. aureus75 mg/mL
S. agalactiae100 mg/mL

These findings suggest its potential as a lead compound for developing new antibacterial agents, particularly against resistant strains.

Anticancer Properties

Recent studies indicate that this compound may also exhibit anticancer activity. Research focusing on ovarian cancer has shown that compounds derived from quinoline structures can inhibit cell proliferation effectively. For instance, derivatives of this compound have been tested for their ability to inhibit SKOV-3 ovarian cancer cell lines, with varying degrees of potency observed.

CompoundGI50 (μM)CC50 (μM)
Ethyl derivative 113.1453.50
Ethyl derivative 217.1452.96

These results indicate that modifications to the quinoline structure can enhance anticancer activity while maintaining selectivity towards tumor cells .

Synthetic Utility

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with the appropriate precursors, such as 8-bromo-4-chloroquinoline and ethyl chloroformate.
  • Reaction Conditions : The reaction is conducted under controlled conditions with bases like triethylamine to facilitate esterification.
  • Purification : Techniques such as recrystallization or column chromatography are employed to obtain high-purity products.

This compound's unique structure allows it to undergo various chemical reactions, including nucleophilic substitutions and reductions, making it a versatile building block in medicinal chemistry .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Differences

The compound’s unique halogenation pattern distinguishes it from analogous quinoline carboxylates. Key comparisons include:

Table 1: Substituent Patterns and Molecular Properties of Selected Quinoline Derivatives
Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate (1260650-59-6) Br (C8), Cl (C4), F (C5) C₁₂H₈BrClFNO₂ 349.56 High halogen density; potential for cross-coupling reactions
Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (1019015-59-8) Cl (C5), F (C8), OH (C4) C₁₂H₉ClFNO₃ 269.66 Hydroxy group enhances hydrogen bonding; lower molecular weight due to absence of Br
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (35975-57-6) Br (C8), OH (C4) C₁₂H₁₀BrNO₃ 296.12 Lacks Cl and F; hydroxy group may improve solubility
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (206257-39-8) Br (C6), Cl (C4) C₁₂H₉BrClNO₂ 330.57 Bromine at C6 alters reactivity profile compared to C8 substitution
Ethyl 4-chloroquinoline-3-carboxylate (13720-94-0) Cl (C4) C₁₂H₁₀ClNO₂ 235.67 Simplest analog; lacks Br and F, reducing steric and electronic effects

Physicochemical and Reactivity Comparisons

  • Halogen Effects : The target compound’s bromine (C8) and fluorine (C5) substituents increase electron-withdrawing effects, enhancing electrophilicity at C2 and C7 positions compared to analogs with fewer halogens (e.g., CAS 13720-94-0) .
  • Hydrogen Bonding: Compounds with hydroxyl groups (e.g., CAS 1019015-59-8) exhibit stronger intermolecular interactions, influencing crystallinity and solubility, as noted in studies on hydrogen-bonded supramolecular architectures .
  • Thermal Stability: Higher halogen content (Br, Cl, F) in the target compound likely increases molecular rigidity and melting point relative to non-brominated analogs like CAS 35975-57-6 .

Preparation Methods

Stepwise Preparation Methods

Starting Materials and Initial Functionalization

  • Precursors : Typically, substituted anilines such as 4-chloroaniline or 4-chloro-5-fluoroaniline are used as starting materials.
  • Fluorination : Introduction of fluorine at position 5 is often achieved via electrophilic fluorination or by using fluorinated acetoacetate derivatives.
  • Bromination : Bromine is introduced at position 8 through selective electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.

Cyclization to Quinoline Core

  • The cyclization step involves condensation of the substituted aniline with ethyl 2-fluoroacetoacetate or related β-ketoesters in the presence of a base or acid catalyst.
  • Reaction conditions such as temperature, solvent, and catalyst type are optimized to promote ring closure forming the quinoline scaffold.

Esterification

  • The ethyl ester group at position 3 is introduced either by using ethyl acetoacetate derivatives in the cyclization step or by esterification of the corresponding carboxylic acid intermediate.
  • Esterification is typically conducted under acidic conditions with ethanol as solvent or reagent.

Representative Synthetic Route

Step Reaction Type Reagents and Conditions Outcome
1 Halogenation (Chlorination and Fluorination) Starting from 4-chloroaniline, fluorination with ethyl 2-fluoroacetoacetate under basic conditions Formation of 4-chloro-5-fluoro substituted intermediate
2 Cyclization Heating with ammonium acetate or acid catalyst in ethanol Quinoline ring formation
3 Bromination Electrophilic bromination at position 8 using NBS or Br2 Introduction of bromine substituent
4 Esterification Acid-catalyzed esterification if necessary Formation of ethyl ester at position 3
5 Purification Column chromatography and recrystallization Pure Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate

Reaction Conditions and Optimization

  • Solvents : Ethanol, acetonitrile, or dichloromethane are commonly used depending on the reaction step.
  • Temperature : Cyclization reactions typically require reflux conditions (~80–110°C).
  • Catalysts : Acidic catalysts (e.g., sulfuric acid, polyphosphoric acid) or bases (e.g., sodium ethoxide) are used to promote cyclization and esterification.
  • Halogenation Control : Bromination requires careful temperature control (0–25°C) to avoid polybromination or side reactions.
  • Purification : Silica gel column chromatography with hexane/ethyl acetate gradients is standard to isolate the target compound with high purity (>95%).

Comparative Data on Related Quinoline Derivatives

Compound Key Halogen Substituents Preparation Highlights Reference/Notes
Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate Cl at 4, F at 5 Cyclization of 4-chloroaniline with ethyl 2-fluoroacetoacetate, base catalysis Typical synthetic route
Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate Br at 6, Cl at 4, F at 8 Multi-step halogenation starting from quinoline derivatives, followed by esterification Multi-step halogenation
This compound Br at 8, Cl at 4, F at 5 Similar multi-step approach with selective bromination at position 8 Inferred from analog synthesis

Research Findings and Notes

  • Selective Halogenation : The regioselectivity of bromination at position 8 is critical and can be achieved by controlling the brominating agent concentration and reaction time.
  • Cyclization Efficiency : Use of ammonium acetate or acid catalysts under reflux in ethanol enhances cyclization yield.
  • Purity and Characterization : Final compounds are characterized by NMR (1H, 13C, 19F), mass spectrometry, and sometimes single-crystal X-ray diffraction to confirm substitution patterns.
  • Scale-up Considerations : Industrial synthesis may employ continuous flow reactors to improve yield and reproducibility, minimizing by-products and waste.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting materials 4-chloroaniline, ethyl 2-fluoroacetoacetate High purity reagents recommended
Halogenation agents NBS, Br2, Selectfluor Control equivalents to avoid over-halogenation
Cyclization catalyst Ammonium acetate, acid catalysts Reflux in ethanol for 4–8 hours
Temperature 0–25°C for bromination, 80–110°C for cyclization Temperature control critical for selectivity
Solvents Ethanol, acetonitrile, dichloromethane Solvent choice affects reaction rate and purity
Purification Column chromatography (silica gel) Gradient elution with hexane/ethyl acetate
Yield Typically 60–85% per step Optimization improves overall yield

Q & A

Basic Research Questions

Q. What are common synthetic strategies for Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation or nucleophilic substitution reactions. For example, ethyl esters of substituted quinolines are prepared by reacting halogenated intermediates with ethyl 3-oxoalkanoates under controlled conditions. Cyclocondensation of 2-methylisothiourea with ethyl 2-dimethylaminomethylene-3-oxoalkanoates has been employed for analogous structures, yielding halogenated quinoline esters . Advanced routes may involve site-selective nucleophilic additions, as seen in the synthesis of ethyl 7-oxopyrido[2,3-f]quinoxaline-8-carboxylates .

Q. Which analytical techniques are critical for structural confirmation?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:

  • NMR : Assigns substituent positions (e.g., distinguishing Br, Cl, and F in the quinoline core).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • X-ray Diffraction : Resolves crystal packing and substituent geometry. For example, SHELX software (e.g., SHELXL97) is widely used for refinement .
  • IR Spectroscopy : Confirms functional groups like ester carbonyls .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound?

  • Methodological Answer :

  • Data Collection : Use a diffractometer (e.g., Rigaku XtaLAB) with Mo/Kα radiation (λ = 0.71073 Å) for high-resolution data.
  • Structure Solution : Employ direct methods (e.g., SHELXS97) for initial phase determination.
  • Refinement : Iterative refinement via SHELXL97, incorporating anisotropic displacement parameters for halogen atoms. Validate using R-factors and residual electron density maps .
  • Crystallographic Challenges : Address potential twinning or disorder in halogen-substituted regions by refining occupancy ratios .

Q. How do halogen substituents influence intermolecular interactions and reactivity?

  • Methodological Answer :

  • Hydrogen Bonding : Bromo and chloro groups participate in C–H···X (X = Br, Cl) interactions, affecting crystal packing. Fluorine’s electronegativity enhances dipole moments, influencing solubility .
  • Reactivity : Bromo groups are susceptible to Suzuki coupling, while chloro substituents enable nucleophilic aromatic substitution. Fluorine’s electron-withdrawing effect activates adjacent positions for electrophilic attacks .
  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen-bonding patterns, aiding in predicting supramolecular assemblies .

Q. How to resolve discrepancies in crystallographic or spectroscopic data?

  • Methodological Answer :

  • Validation Tools : Use PLATON to check for missed symmetry or twinning. For NMR, compare experimental shifts with DFT-calculated values (e.g., using Gaussian09).
  • Error Mitigation : Re-examine data collection parameters (e.g., exposure time in XRD) or sample purity (e.g., HPLC for >95% purity).
  • Case Study : In ethyl 4-(4-chlorophenyl)quinoline derivatives, discrepancies in bond angles were resolved by refining anisotropic displacement parameters and validating against Hirshfeld surfaces .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate
Reactant of Route 2
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate

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